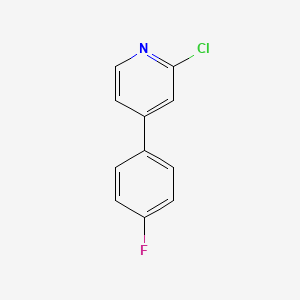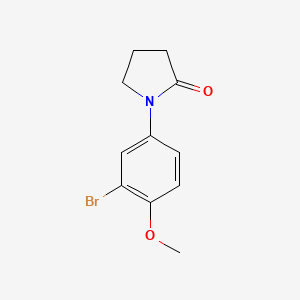
1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one
Übersicht
Beschreibung
“1-(3-Bromo-4-methoxyphenyl)pyrrolidin-2-one” is a chemical compound with the linear formula C11H12BrNO2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecule consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 270.128 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of pyrrolidin-2-one derivatives, such as "4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one," provides insights into their crystal structure and intermolecular interactions. These compounds exhibit specific conformations and hydrogen bonding patterns, contributing to their solid-state properties and potential applications in materials science and drug design (M. Fazli Mohammat et al., 2008).
Synthesis and Antibacterial Activity
Research on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrates the potential of pyrrolidinone compounds in developing antimicrobial agents. These studies involve the synthesis of various derivatives and their evaluation against a range of bacterial strains, indicating the versatility of the pyrrolidine scaffold in medicinal chemistry (A. Bogdanowicz et al., 2013).
Pharmaceutical Research
Pyrrolidin-2-one derivatives have been synthesized and tested for their pharmacological properties, including antiarrhythmic and antihypertensive effects. These compounds exhibit specific binding affinities to adrenoceptors, showcasing the therapeutic potential of pyrrolidinone derivatives in cardiovascular diseases (Barbara Malawska et al., 2002).
Chemical Synthesis and Transformations
Studies on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones underline the chemical versatility of pyrrolidinone derivatives. These reactions are crucial for the development of agrochemicals and medicinal compounds, demonstrating the broad applicability of pyrrolidin-2-one in synthetic organic chemistry (F. Ghelfi et al., 2003).
Molecular Conformation and Drug Design
The structural analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, highlights the importance of molecular conformation in drug design. X-ray analysis and computational methods provide insights into the molecule's geometry and interactions, crucial for understanding its biological activity (Surajit Banerjee et al., 2002).
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(7-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMGOWUZEAIJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



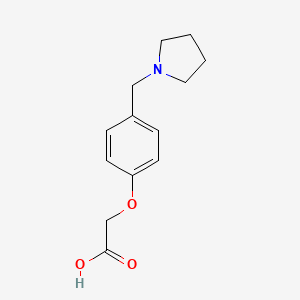

![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)
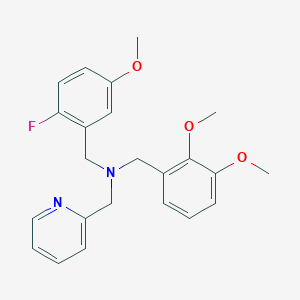

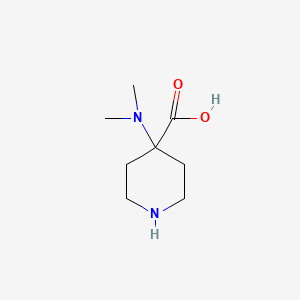
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanecarboxamide](/img/structure/B3163441.png)
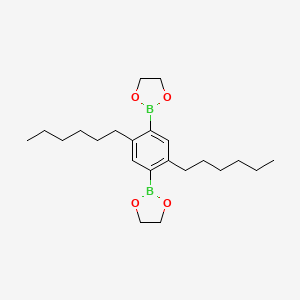

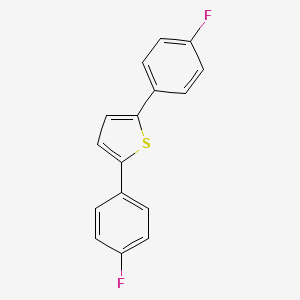
![3-Chlorobenzo[H]cinnoline](/img/structure/B3163473.png)

